molecular formula C8H4F5NO4 B1412916 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1806306-15-9

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1412916
CAS No.: 1806306-15-9
M. Wt: 273.11 g/mol
InChI Key: UMNHKQSKDKVZJC-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene (DFMNO-TFMB) is a chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C7H3F6NO3. DFMNO-TFMB has a boiling point of 151.2 °C and a melting point of -20 °C. Its structure consists of a benzene ring with two methyl groups, a nitro group, and two trifluoromethoxy groups. DFMNO-TFMB is an important intermediate in the synthesis of various organic compounds.

Mechanism of Action

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is an important intermediate in the synthesis of organic compounds. The compound acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of organic compounds. Additionally, this compound can act as a nucleophile, meaning it can donate electrons to other molecules. This allows it to form bonds with other molecules and facilitate the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound is a non-toxic compound and does not have any known adverse effects on humans or animals. It is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and does not have any known adverse effects. The main limitation is that it is not very stable and can easily decompose in the presence of light or heat.

Future Directions

Future research on 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene could focus on developing more efficient synthesis methods, as well as exploring its potential applications in the synthesis of other organic compounds. Additionally, further research could be done to explore its potential as a catalyst in the synthesis of polymers and other materials. Finally, research could be done to explore its potential as a reagent in the synthesis of organic compounds.

Scientific Research Applications

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is widely used in scientific research due to its unique properties. It is used in the synthesis of organic compounds such as pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, this compound is used as a reagent in the synthesis of organic compounds, and as a starting material in the synthesis of other compounds.

Properties

IUPAC Name

1-(difluoromethoxy)-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-5-2-1-4(14(15)16)3-6(5)18-8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNHKQSKDKVZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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